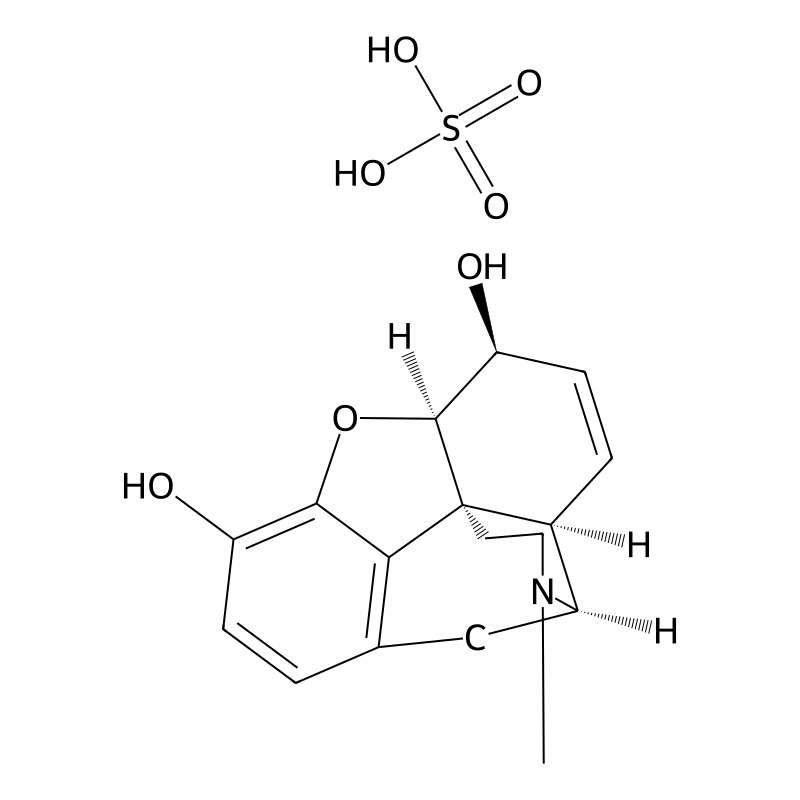

Morphine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Morphine sulfate is the water-soluble salt form of morphine, a phenanthrene opioid analgesic and the principal alkaloid derived from *Papaver somniferum*. It functions as a potent agonist primarily at the µ-opioid receptor, establishing its role as a benchmark compound in pain research and as a reference standard for analgesic drug development. Its sulfate salt form is specifically utilized in pharmaceutical and research settings to facilitate the preparation of stable, aqueous solutions for oral, injectable, or other parenteral administration routes, a critical property not shared by the water-insoluble morphine base.

References

- [1] Trescot, A.M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. *Pain Physician*, 11(2 Suppl), S133–S153.

- [3] Codeine and Morphine Pathway, Pharmacokinetics. (n.d.). *PharmGKB*. Retrieved May 7, 2024, from https://www.pharmgkb.org/pathway/PA165946346

- [4] Morphine. (n.d.). In *Wikipedia*. Retrieved May 7, 2024, from https://en.wikipedia.org/wiki/Morphine

- [5] D'Arcy, Y. (2010). Extended-release morphine sulfate in treatment of severe acute and chronic pain. *Journal of Pain and Palliative Care Pharmacotherapy*, 24(3), 250-259.

- [6] Allen, L. V., Jr. (2013). Morphine Sulfate Swish and Swallow. *U.S. Pharmacist*, 38(10), 52-53.

- [7] Preservative-Free Morphine Sulfate Injection, USP. (2006). *Hospira, Inc.*

Substituting morphine sulfate with other forms or analogs introduces critical, non-trivial variables that can compromise experimental reproducibility and formulation integrity. Morphine base, for instance, is poorly soluble in water, making it unsuitable for most aqueous formulations without significant pH modification. Other salts, like morphine hydrochloride, exhibit different solubility and diffusion characteristics, which can alter drug release from hydrogel or ointment-based formulations. Furthermore, substituting with other opioid agonists like hydromorphone or codeine is inappropriate for established protocols; hydromorphone is 4-5 times more potent, while codeine is a prodrug approximately 10 times less potent, with efficacy dependent on metabolic conversion to morphine via the highly variable CYP2D6 enzyme. Such substitutions invalidate historical data and introduce profound variability in analgesic response, rendering direct replacement unfeasible for standardized research.

References

- [1] D'Arcy, Y. (2010). Extended-release morphine sulfate in treatment of severe acute and chronic pain. *Journal of Pain and Palliative Care Pharmacotherapy*, 24(3), 250-259.

- [2] Samczewska, G., Zajączkowska, R., & Wordliczek, J. (2006). The comparative studies on the bioavailability of morphine hydrochloride and morphine sulphate in model ointments and hydrogels. *Advances in Palliative Medicine*, 5(3), 93-100.

- [3] World Health Organization. (2018). *WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents*. Annex 6, Pharmacological Profiles and Opioid Conversion Tables.

- [4] World Health Organization. (2018). Pharmacological Profiles and Opioid Conversion Tables. In *WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents*. NCBI Bookshelf.

Superior Aqueous Solubility for Simplified Stock and Formulation Preparation

Morphine sulfate demonstrates significantly higher aqueous solubility compared to its free base form and other salts, making it the preferred choice for preparing aqueous solutions without requiring pH adjustments or complex solvent systems. This property is critical for creating concentrated stock solutions for in vitro assays, parenteral formulations for animal studies, and as a certified reference material for analytical testing.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | 64 mg/mL (Sulfate salt) |

| Comparator Or Baseline | Morphine Base: 0.149 mg/mL (at 20°C) |

| Quantified Difference | >400-fold higher solubility than the free base |

| Conditions | Standard temperature and pressure, in water. |

High water solubility simplifies the creation of sterile, high-concentration aqueous solutions, ensuring accurate and reproducible dosing in preclinical models and analytical standards.

Defined Analgesic Potency Profile Distinct from Common Opioid Substitutes

Morphine sulfate serves as the reference standard against which other opioids are measured. Direct substitution with common analogs leads to significant dosing errors. Hydromorphone is substantially more potent, with a relative potency of 4-5 times that of oral morphine. Conversely, codeine is a significantly weaker prodrug, requiring doses 6-10 times higher to achieve equivalent analgesia, with its effect being highly variable and dependent on CYP2D6 metabolism. Using morphine sulfate ensures dose-dependent results that are consistent with the vast body of historical research data.

| Evidence Dimension | Relative Analgesic Potency (vs. Oral Morphine) |

| Target Compound Data | 1 (Baseline) |

| Comparator Or Baseline | Hydromorphone: 4-5 | Codeine: ~0.1 (1/10th) |

| Quantified Difference | Hydromorphone is 4-5x more potent; Codeine is ~90% less potent. |

| Conditions | Oral administration for analgesic effect. |

Selecting morphine sulfate avoids drastic under- or over-dosing inherent in substituting with analogs like codeine or hydromorphone, ensuring valid and reproducible outcomes in pain models.

Demonstrated Stability in Aqueous Solutions for Reliable Long-Term Studies and Storage

The stability of morphine sulfate in aqueous solutions is well-documented, supporting its use in applications requiring storage before use, such as in portable infusion pumps or for batch preparation of experimental solutions. Studies show that morphine sulfate at 1 mg/mL in 0.9% NaCl maintains over 90% of its initial concentration for up to 30 days when refrigerated at 4°C and for 72 hours at room temperature (22°C). This predictable stability profile is essential for ensuring consistent compound integrity throughout multi-day experiments or when used in automated drug delivery systems.

| Evidence Dimension | Concentration Remaining in 0.9% NaCl Solution |

| Target Compound Data | >90% after 30 days at 4°C; >90% after 72 hours at 22°C |

| Comparator Or Baseline | Baseline (Initial Concentration) |

| Quantified Difference | Less than 10% degradation over the specified period and temperature. |

| Conditions | 1000 μg/mL morphine sulfate in 0.9% NaCl stored in IV minibags. |

This proven stability allows for the confident preparation and storage of solutions, reducing waste and ensuring that the administered dose remains consistent and accurate over time.

Gold-Standard Reference for In Vivo Analgesia Models

Due to its well-characterized and highly reproducible dose-response curve, morphine sulfate is the compound of choice for establishing baseline analgesic efficacy in preclinical pain models (e.g., tail-flick, hot plate, writhing tests). Its defined potency profile allows for clear comparison when evaluating novel analgesic compounds.

Preparation of Aqueous Formulations for Parenteral Administration

The high water solubility of morphine sulfate facilitates the straightforward preparation of sterile, injectable solutions for intravenous, subcutaneous, or epidural administration in animal research. This avoids the need for potentially confounding co-solvents or pH adjustments that would be necessary with the morphine free base.

Certified Reference Material for Analytical and Forensic Chemistry

As a primary pharmaceutical standard, high-purity morphine sulfate is used to calibrate analytical instrumentation (e.g., HPLC, GC-MS) and for the quantitative determination of morphine in biological samples, forensic evidence, or quality control of pharmaceutical preparations.

Active Pharmaceutical Ingredient (API) in Stability and Formulation Studies

The proven stability of morphine sulfate in aqueous solutions makes it an ideal API for developing and testing novel drug delivery systems, such as extended-release oral solutions, hydrogels, or admixtures with other therapeutic agents. Its stability ensures that degradation of the formulation vehicle, not the API, is the primary variable being assessed.

References

- [1] World Health Organization. (2018). *WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents*. Annex 6, Pharmacological Profiles and Opioid Conversion Tables.

- [2] Trescot, A.M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. *Pain Physician*, 11(2 Suppl), S133–S153.

- [6] Kistner, C., Ensom, M. H. H., Decarie, D., Lauder, G., & Carr, R. R. (2009). Compatibility and Stability of Morphine Sulphate and Naloxone Hydrochloride in 0.9% Sodium Chloride for Injection. *The Canadian Journal of Hospital Pharmacy*, 62(5), 386–392.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (84.44%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (93.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

FDA Medication Guides

Morphine Sulfate

TABLET, EXTENDED RELEASE;ORAL

ZYLA

10/07/2019

Avinza

CAPSULE, EXTENDED RELEASE;ORAL

KING PHARMS LLC

06/26/2015

Embeda

Morphine Sulfate; Naltrexone Hydrochloride

ALPHARMA PHARMS

Kadian

ALLERGAN

03/04/2021

Morphabond ER

DAIICHI SANKYO INC

Morphine Sulfate

TABLET;ORAL

SOLUTION;ORAL

HIKMA

LANNETT CO INC

12/15/2023

MS Contin

PURDUE PHARMA LP

12/15/2023

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4